molecular formula C9H9IO2 B168745 Methyl 4-iodo-2-methylbenzoate CAS No. 103440-53-5

Methyl 4-iodo-2-methylbenzoate

Cat. No. B168745
CAS RN: 103440-53-5
M. Wt: 276.07 g/mol
InChI Key: AMTCFHNIEBPFLM-UHFFFAOYSA-N
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Description

“Methyl 4-iodo-2-methylbenzoate” is an organic compound with the molecular formula C9H9IO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “Methyl 4-iodo-2-methylbenzoate” involves the reaction of 4-iodo-2-methyl-benzoic acid with thionyl chloride in methanol. The reaction mixture is stirred at reflux for 6 hours. The crude compound is then purified using silica gel chromatography .


Molecular Structure Analysis

The molecular weight of “Methyl 4-iodo-2-methylbenzoate” is 276.07 . The exact mass is 275.96500 . The molecular formula is C9H9IO2 .


Physical And Chemical Properties Analysis

“Methyl 4-iodo-2-methylbenzoate” is a solid or liquid compound . The boiling point is approximately 285.7±28.0°C . It has a LogP value of 2.38620, indicating its lipophilicity . The compound is stored at 2-8°C .

Scientific Research Applications

Methyl 4-iodo-2-methylbenzoate: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis: Methyl 4-iodo-2-methylbenzoate is a valuable compound in organic synthesis due to its reactivity, particularly in halogenation reactions. It serves as a precursor for synthesizing various organic intermediates, including amino-, azidoalcohols, and epoxides .

Medicinal Chemistry: In medicinal chemistry, this compound is utilized as a starting material for the synthesis of biologically active compounds, such as selective discoidin domain receptor 1 (DDR1) inhibitors . It’s also used in creating novel colchicine-derived nitrate esters with potential immunosuppressant properties .

Anticancer Agent Synthesis: The compound’s application extends to the development of anticancer agents. Its iodine moiety and benzoate structure make it a suitable candidate for constructing complex molecules with anticancer activity.

Safety And Hazards

“Methyl 4-iodo-2-methylbenzoate” is classified as a warning signal word compound . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

methyl 4-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTCFHNIEBPFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571765
Record name Methyl 4-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-iodo-2-methylbenzoate

CAS RN

103440-53-5
Record name Benzoic acid, 4-iodo-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103440-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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